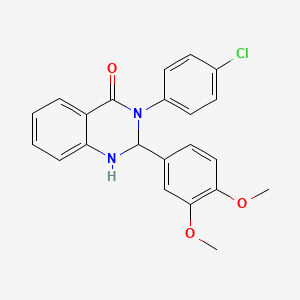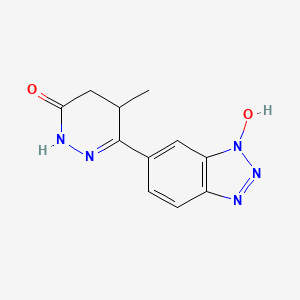![molecular formula C24H34N2O3 B5213511 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5213511.png)
2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as MPPE, is a compound that has been widely studied in the field of medicinal chemistry. This compound is a member of the piperazine family, which has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to contribute to its antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease levels of dopamine and serotonin in the brain, which is thought to contribute to its antipsychotic and anxiolytic effects. Additionally, 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have a wide range of biological activities, which makes it a versatile compound for use in various experiments. However, one limitation of using 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of future research is the development of more specific and potent dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol and its potential therapeutic uses in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in humans.
Synthesemethoden
The synthesis of 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol involves the reaction of 4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst and yields 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol as the final product. This synthesis method has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. Additionally, 2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic uses in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-28-19-22-16-21(8-9-24(22)29-2)17-25-13-14-26(23(18-25)11-15-27)12-10-20-6-4-3-5-7-20/h3-9,16,23,27H,10-15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLHVRFBBSKBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-Methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)



![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
![ethyl 4-{3-[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5213477.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)
![2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
![1-(4-phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol hydrochloride](/img/structure/B5213504.png)
![{1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5213515.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol](/img/structure/B5213529.png)
